Structural Differentiation: 4-Methoxybenzyl vs. 4-Fluorobenzyl vs. Cyclohexyl Substituents in Urea Derivatives
The compound of interest incorporates a 4-methoxybenzyl group, whereas the prototypical TGF-β agonist SRI-011381 employs a cyclohexyl group and the lead compound in US 9,796,674 (designated 11H) features a 4-fluorobenzyl substituent [1]. The patent explicitly defines general Formula I where R1 is a substituted phenyl, particularly halogen- or fluorine-substituted [1]. The 4-methoxy substitution introduces a hydrogen-bond accepting and electron-donating group absent in the fluorobenzyl and cyclohexyl comparators, altering both lipophilicity and target binding topology.
| Evidence Dimension | Benzyl substituent identity and electronic properties |
|---|---|
| Target Compound Data | 4-Methoxybenzyl (para-OCH3; Hammett σp = -0.27; hydrogen bond acceptor) |
| Comparator Or Baseline | Compound 11H (US 9,796,674): 4-Fluorobenzyl (para-F; Hammett σp = 0.06); SRI-011381: Cyclohexyl (non-aromatic, fully saturated) |
| Quantified Difference | Δσp ≈ -0.33 (methoxy vs fluoro); distinct H-bonding capacity (methoxy: acceptor; fluoro: weak acceptor; cyclohexyl: none) |
| Conditions | Physicochemical property comparison derived from substituent constants; biological context per TGF-β signaling patent family. |
Why This Matters
For researchers procuring a compound to probe structure-activity relationships in TGF-β or sEH pathways, the 4-methoxybenzyl substituent provides a distinct electronic and steric profile not represented by the more common fluorobenzyl or cyclohexyl analogs, enabling exploration of substituent-tolerant binding pockets.
- [1] US Patent 9,796,674 B2. (2017). Benzyl urea derivatives for activating TGF-beta signaling. The Board of Trustees of the Leland Stanford Junior University. View Source
